

Application Note: Orthogonal Analytical Characterization of 2-(4-Methylphenyl)indoline Oxalate

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)indoline oxalate

Cat. No.: B11830344

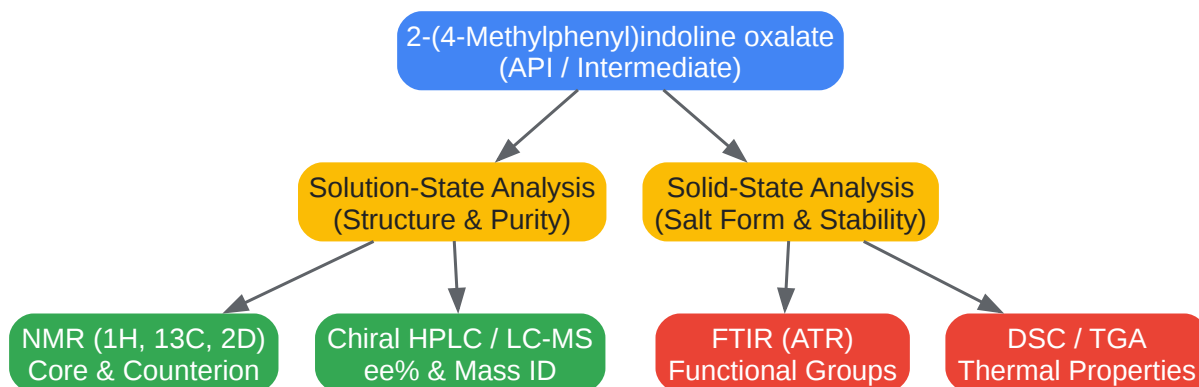
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Executive Summary & Scientific Rationale

The indoline scaffold, particularly 2-arylindolines, represents a privileged pharmacophore in medicinal chemistry and drug discovery [1]. However, free-base indolines are notoriously susceptible to spontaneous auto-oxidation, degrading into their corresponding indoles upon prolonged exposure to air and light.

To circumvent this instability, 2-(4-Methylphenyl)indoline is routinely isolated and stored as an oxalate salt. The bidentate nature of oxalic acid forms a highly crystalline, robust hydrogen-bonded lattice with the secondary amine of the indoline, significantly enhancing shelf-life and facilitating purification without the need for extensive chromatography [3]. Furthermore, because position 2 of the indoline ring is a stereocenter, the analytical strategy must not only confirm the molecular connectivity and salt stoichiometry but also accurately resolve the enantiomeric purity [2].

This application note details a self-validating, orthogonal analytical workflow designed for the rigorous characterization of **2-(4-Methylphenyl)indoline oxalate**.



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Fig 1. Orthogonal analytical workflow for indoline oxalate characterization.

Solution-State Characterization: NMR Spectroscopy Causality & Experimental Design

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The critical experimental choice here is the solvent. The oxalate salt is largely insoluble in non-polar solvents like CDCl_3 . Therefore, DMSO-d_6 is required to disrupt the strong hydrogen-bonding lattice of the salt [3].

To ensure the system is self-validating, the integration of the para-methyl group (

) serves as an internal standard. It must integrate to exactly 3.0 protons relative to the chiral methine proton at C2 (1.0 proton). Furthermore, the

NMR must display the distinct oxalate carbonyl peak (~165 ppm) to confirm the presence of the counterion, distinguishing the true salt from a degraded free-base.

Step-by-Step Protocol

- Sample Preparation: Dissolve 15 mg of **2-(4-Methylphenyl)indoline oxalate** in 0.6 mL of DMSO-d_6 . Ensure complete dissolution via gentle sonication for 2 minutes.
- Instrument Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer at 298 K.

- NMR: 16 scans, relaxation delay (D1) of 2.0 s.
- NMR: 512 scans, relaxation delay of 2.0 s, with decoupling.
- Data Processing: Calibrate the residual DMSO solvent peak to 2.50 ppm () and 39.52 ppm ().

Table 1: Expected NMR Assignments in DMSO-d₆

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
	~8.0 - 10.0	Broad singlet	2H	Oxalate / Indoline (exchangeable)
	7.10 - 7.35	AB system	4H	Aromatic protons (4-Methylphenyl)
	6.50 - 7.10	Multiplets	4H	Aromatic protons (Indoline C4, C5, C6, C7)
	4.80 - 5.10	Doublet of doublets	1H	Chiral methine (Indoline C2)
	2.80 - 3.50	Two doublets of doublets	2H	Diastereotopic methylene (Indoline C3)
	2.30	Singlet	3H	Para-methyl group ()
	~165.0	Singlet	-	Oxalate carbonyl ()
	21.1	Singlet	-	Para-methyl carbon

Chromatographic & Mass Spectrometric Analysis (HPLC & LC-MS)

Causality & Experimental Design

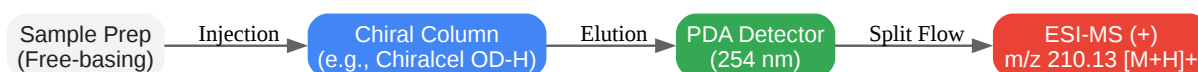
Because position 2 of the indoline is chiral, conventional reverse-phase HPLC is insufficient for complete characterization. A chiral stationary phase (e.g., amylose or cellulose derivatives) is mandatory to determine the enantiomeric excess (ee%)[2, 4].

During LC-MS analysis, the oxalate salt dissociates in the mobile phase. The secondary amine of the indoline core is highly basic and readily protonates in acidic modifiers (like 0.1% Formic Acid), yielding an intense

ion via Electrospray Ionization (ESI+). The exact mass of the free base (

) is 209.12 g/mol , resulting in a target

of 210.13.



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Fig 2. Chiral HPLC and ESI-MS workflow for enantiomeric and mass profiling.

Step-by-Step Protocol

- Sample Preparation: Dissolve 1 mg of the salt in 1 mL of Methanol. Add 10 μ L of Triethylamine (TEA) to neutralize the oxalic acid and ensure the indoline is in its free-base form, preventing peak tailing on the chiral column.
- Chiral HPLC Conditions:
 - Column: Chiralcel OD-H (250 x 4.6 mm, 5 μ m).
 - Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
 - Flow Rate: 1.0 mL/min.
 - Detection: Photodiode Array (PDA) at 254 nm.

- LC-MS Confirmation: Divert a split flow to a single quadrupole or TOF mass spectrometer operating in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Extract the chromatogram for

210.13.

Solid-State Characterization: FTIR & Thermal Analysis

Causality & Experimental Design

While NMR and LC-MS confirm the chemical makeup, they do not prove the material exists as a crystalline salt rather than a physical mixture of free base and oxalic acid.

- Attenuated Total Reflectance (ATR) FTIR is chosen over KBr pelleting because grinding with KBr can induce mechanochemical changes or polymorph transitions. ATR requires zero sample preparation.
- Thermogravimetric Analysis (TGA) acts as the ultimate self-validation tool. Oxalic acid decomposes (decarboxylates/sublimates) between 150–190 °C. The mass loss percentage in TGA must mathematically match the theoretical weight fraction of the oxalate counterion in the 1:1 salt complex.

Step-by-Step Protocol

- FTIR (ATR): Place 2-3 mg of the neat powder directly onto the diamond ATR crystal. Apply the pressure arm. Collect 32 scans from 4000 to 400

at a resolution of 4

. Look for the broad

stretching band (2800–2500

) and the strong carboxylate asymmetric stretch (

) around 1610

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- Thermal Analysis (DSC/TGA): Load 5 mg of the sample into an aluminum pan. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). Record the endothermic melting peak (DSC) and the concurrent step-wise mass loss (TGA).

Consolidated Data Interpretation & Self-Validation

To ensure absolute trustworthiness, the data from the orthogonal techniques must be cross-referenced. A failure in any single node of this matrix indicates an impurity, degradation, or incorrect salt stoichiometry.

Table 2: Multi-Orthogonal Validation Matrix

Analytical Target	Primary Method	Orthogonal Validation Method	Acceptance Criteria
Indoline Core Identity	NMR (Aromatic/Aliphatic regions)	LC-MS (Exact Mass)	integrations match structure; ESI+ shows 210.13.
Salt Stoichiometry (1:1)	NMR (Integration of core vs. counterion)	TGA (Mass loss step)	TGA mass loss at ~150 °C matches theoretical oxalate weight fraction (~30%).
Enantiomeric Purity	Chiral HPLC (Peak area ratio)	Polarimetry (Specific Rotation)	Baseline resolution of enantiomers; ee% > 98% for chiral APIs.
Solid-State Integrity	DSC (Sharp melting endotherm)	FTIR (ATR)	Single sharp DSC peak; FTIR shows distinct stretch at 1610

References

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